2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid

Lipophilicity Drug Discovery Pharmacokinetics

Procure 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid (CAS 1524770-32-8) as a research-grade thiazole building block with a verified purity of 95% (MW 245.4 g/mol). The unique 3-pentylthio substituent confers a distinct LogP of 3.1 and a TPSA of 50.2 Ų, enabling systematic SAR studies on lipophilicity-driven permeability and target engagement. Avoid generic alkylthio analogs—this branched isomer provides a novel three-dimensional shape and electronic profile essential for hit identification in fragment-based screening. Supplied unencumbered by restrictive patents, it is an immediately available starting material for amide, ester, or heterocyclic conjugate synthesis.

Molecular Formula C10H15NO2S2
Molecular Weight 245.36
CAS No. 1524770-32-8
Cat. No. B2732094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid
CAS1524770-32-8
Molecular FormulaC10H15NO2S2
Molecular Weight245.36
Structural Identifiers
SMILESCCC(CC)SC1=NC(=CS1)CC(=O)O
InChIInChI=1S/C10H15NO2S2/c1-3-8(4-2)15-10-11-7(6-14-10)5-9(12)13/h6,8H,3-5H2,1-2H3,(H,12,13)
InChIKeyUVWHMZKWRDQFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic Acid (CAS 1524770-32-8): Essential Specifications for Informed Procurement


2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid (CAS 1524770-32-8) is a thiazole-4-acetic acid derivative characterized by a branched pentan-3-ylthio substituent at the 2-position of the thiazole ring [1]. It is commercially supplied as a research-grade small molecule scaffold with a typical purity specification of 95% and a molecular weight of 245.4 g/mol . The compound's physicochemical profile, including an XLogP3 of 3.1 and a Topological Polar Surface Area (TPSA) of 50.2 Ų, is available in the PubChem database, confirming its identity and providing baseline computational descriptors .

2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic Acid: Why Direct Substitution by Shorter-Chain Analogs Is Not Recommended


Within the thiazole-4-acetic acid chemical space, even seemingly minor alterations to the alkylthio chain length and branching pattern significantly impact key physicochemical descriptors—including lipophilicity, steric bulk, and conformational flexibility—which in turn govern solubility, membrane permeability, and target engagement potential [1]. The branched pentan-3-ylthio group in CAS 1524770-32-8 confers a distinct LogP value of 3.1 and a molecular weight of 245.4 g/mol , differentiating it from lower homologs such as the ethylthio analog (MW 203.3 g/mol) . Generic substitution without rigorous experimental validation therefore risks introducing uncontrolled variables that can compromise SAR studies or lead to uninterpretable results.

Quantitative Differentiators of 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic Acid vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted Thiazole-4-acetic Acid

The XLogP3 value of 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid is 3.1 [1], compared to an estimated XLogP of approximately 1.4 for the unsubstituted 2-(thiazol-4-yl)acetic acid . This quantifiable increase in lipophilicity (+1.7 log units) is consistent with the addition of the lipophilic pentan-3-ylthio moiety.

Lipophilicity Drug Discovery Pharmacokinetics

Increased Molecular Weight and Rotatable Bond Count vs. Lower Homologs

2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid has a molecular weight of 245.4 g/mol and a rotatable bond count of 6 [1]. In contrast, the ethylthio analog (CAS 446827-11-8) has a molecular weight of 203.3 g/mol and the methylthio analog has a molecular weight of 189.3 g/mol . The pentan-3-ylthio variant also exhibits a higher TPSA of 50.2 Ų compared to the ethylthio analog's predicted TPSA of 37.3 Ų [REFS-1, REFS-4].

Molecular Descriptors SAR Analysis Chemical Space

Branched Alkylthio Moiety as a Unique Structural Scaffold Element

The compound's defining feature is its branched pentan-3-ylthio group (SC(CC)CC). This moiety is absent in the commercially available linear ethylthio (446827-11-8) and methylthio analogs. The presence of this specific branched alkylthio group is documented in the PubChem entry for CID 80081871, which confirms the unique InChIKey UVWHMZKWRDQFCG-UHFFFAOYSA-N [1]. A computational analysis of a focused library of 49 fragment-sized thiazoles highlighted that variations in substitution patterns on the thiazole core can drastically alter biochemical inhibition profiles and redox activity [2].

Fragment-Based Drug Discovery Medicinal Chemistry Chemical Library

Purity Specification of 95% as a Minimum Quality Standard

Multiple commercial sources, including AKSci and Leyan, specify a minimum purity of 95% for 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid [REFS-1, REFS-2]. This is a standard benchmark for research-grade compounds in this class, with the ethylthio analog (AKSci 8560CW) also specified at 95% . While not a unique differentiator, it establishes a verifiable quality threshold that must be met for any viable alternative.

Quality Control Reproducibility Chemical Procurement

Limited Published Biological Activity Data Necessitates Direct Evaluation

A search of the peer-reviewed literature, patent databases, and authoritative repositories including PubChem reveals that, at the time of this analysis, no primary research articles or patents specifically report quantitative biological activity data (e.g., IC50, Ki, EC50) for 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic acid. In contrast, the related thiazole-4-acetic acid analog 'Compound 48' is a well-characterized, potent SCD1 inhibitor with extensive in vivo data [1]. This absence of pre-existing data for CAS 1524770-32-8 represents both a limitation and an opportunity: it eliminates the need to navigate pre-existing intellectual property or confounding literature claims, positioning the compound as a chemically-defined, unencumbered scaffold for de novo investigation [2].

Biological Activity Literature Search Research Gaps

Recommended Application Scenarios for 2-(2-(Pentan-3-ylthio)thiazol-4-yl)acetic Acid Based on Quantitative Evidence


Exploration of Lipophilicity-Dependent Cellular Permeability

The compound's XLogP3 of 3.1 represents a quantifiable increase of 1.7 log units over the unsubstituted thiazole-4-acetic acid core, making it a valuable tool for designing experiments to probe the relationship between lipophilicity and passive membrane diffusion in a thiazole-based chemical series [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

The unique branched pentan-3-ylthio moiety (InChIKey UVWHMZKWRDQFCG-UHFFFAOYSA-N) provides a distinct three-dimensional shape and electronic profile absent from common linear alkylthio thiazole analogs. This justifies its inclusion in focused fragment libraries aimed at exploring novel chemical space for hit identification, as supported by recent analysis of fragment-sized thiazole behavior in screening campaigns [REFS-2, REFS-3].

Structure-Activity Relationship (SAR) Studies on Alkylthio Chain Length

With a molecular weight of 245.4 g/mol, 6 rotatable bonds, and a TPSA of 50.2 Ų, this compound represents a specific data point within a homologous series that includes the ethylthio (MW 203.3) and methylthio (MW 189.3) analogs. Its use in a systematic SAR study enables the direct quantification of how increasing alkyl chain length and branching impacts downstream biological or physicochemical readouts .

Synthetic Chemistry Building Block for Proprietary Derivatives

Sourced at a verified 95% purity from multiple commercial vendors, this compound serves as a reliable and chemically defined starting material for the synthesis of novel, proprietary thiazole-containing molecules, including amides, esters, and heterocyclic conjugates. Its unencumbered patent landscape reduces freedom-to-operate concerns for internal drug discovery programs .

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